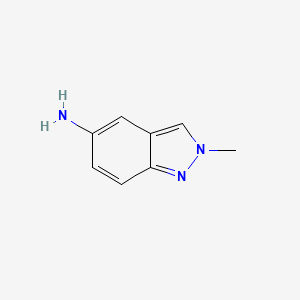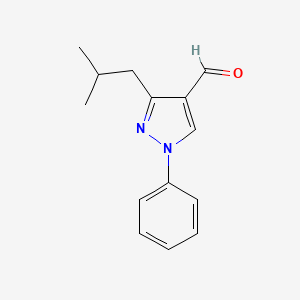
2-(4-乙氧基苯基)-8-甲基喹啉-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been studied extensively for their potential applications in medicinal chemistry. The ethoxyphenyl group at the 4-position and the methyl group at the 8-position are modifications that could influence the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline core followed by functionalization at various positions on the ring. A two-step synthesis approach for related compounds starts with commercially available 2-aminobenzoic acids, which are converted to isatoic anhydrides and then reacted with sodium enolate of ethyl acetoacetate to form substituted quinolines . Another method involves the reaction of 2-methyl-4-chloroquinoline with anesthesin and anthranilic acid to yield 4-(4-ethoxycarbonylphenylamino)- and 4-(2-carboxyphenylamino)-2-methylquinolines . These methods highlight the versatility in synthesizing quinoline derivatives, which could be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of hydrogen bonding and π-π interactions, which can significantly influence the crystal packing and stability of the compounds. Studies on 2-methylquinoline and its adducts with various acids have shown that hydrogen bonding plays a crucial role in the formation of supramolecular frameworks . These interactions are likely to be present in "2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid" as well, contributing to its molecular stability and potential for forming crystalline complexes.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cyclization and hydrolysis, depending on the substituents present on the ring. For instance, 4-(2-carboxyphenylamino)-2-methylquinoline can cyclize in concentrated sulfuric acid to form a quinolino[3,2-c]quinoline derivative . The presence of functional groups such as carboxylic acid and ethoxy groups in "2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid" suggests that it may also participate in similar reactions, which could be exploited for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of substituents can alter properties such as melting point, solubility, and reactivity. For example, the crystal and molecular structure analysis of various organic acid–base adducts with 2-methylquinoline has provided insights into the melting points and elemental composition of these complexes . The ethoxy and carboxylic acid groups in "2-(4-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid" are likely to affect its solubility in organic solvents and water, as well as its melting point and reactivity towards other chemical species.
科学研究应用
合成和转化:
- 喹啉衍生物,如2-(4-乙氧基苯基)-8-甲基喹啉-4-羧酸,已被探索其作为高效荧光物质的潜力,广泛用于生物化学和医学领域,用于研究各种生物系统。它们也被研究其作为抗氧化剂和放射防护剂的潜力。这些化合物的合成通常涉及氯甲基喹啉与氨基苯甲酸或乙基氨基苯甲酸的反应,以获得新的喹啉衍生物 (Aleksanyan, Hambardzumyan, & Ambartsumyan, 2005) (Aleksanyan & Hambardzumyan, 2013)。
结构分析和框架形成:
- 研究集中在有机碱(如2-甲基喹啉)和羧酸衍生物之间的非共价弱相互作用,增进了对结合机制的理解。这些相互作用在各种晶体复合物中形成了1D-3D框架,揭示了这类化合物的结构特性和潜在应用于不同领域的可能性 (Jin et al., 2012) (Gao et al., 2014)。
未来方向
属性
IUPAC Name |
2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-3-23-14-9-7-13(8-10-14)17-11-16(19(21)22)15-6-4-5-12(2)18(15)20-17/h4-11H,3H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOCBYFVADJGSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














